
5-(1,3-Dioxoisoindolin-2-yl) 2-ethyl 1H-indole-2,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,3-Dioxoisoindolin-2-yl) 2-ethyl 1H-indole-2,5-dicarboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry. This compound features a unique structure combining an indole core with a phthalimide moiety, making it a subject of interest for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dioxoisoindolin-2-yl) 2-ethyl 1H-indole-2,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core . The phthalimide moiety can be introduced through a nucleophilic substitution reaction involving phthalic anhydride and an appropriate amine .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents are carefully selected to ensure the efficiency and scalability of the process .
Análisis De Reacciones Químicas
Types of Reactions
5-(1,3-Dioxoisoindolin-2-yl) 2-ethyl 1H-indole-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The indole core can be oxidized to form oxindole derivatives.
Reduction: The compound can be reduced to form dihydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and alkylating agents are employed.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Dihydroindole derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
5-(1,3-Dioxoisoindolin-2-yl) 2-ethyl 1H-indole-2,5-dicarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(1,3-Dioxoisoindolin-2-yl) 2-ethyl 1H-indole-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The phthalimide moiety may enhance the compound’s stability and bioavailability . The exact pathways and targets depend on the specific biological context and application.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core.
Phthalimide derivatives: Compounds with a similar phthalimide moiety.
Other indole derivatives: Compounds like tryptophan and serotonin that share the indole structure.
Uniqueness
5-(1,3-Dioxoisoindolin-2-yl) 2-ethyl 1H-indole-2,5-dicarboxylate is unique due to its combination of an indole core and a phthalimide moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research applications .
Propiedades
Fórmula molecular |
C20H14N2O6 |
|---|---|
Peso molecular |
378.3 g/mol |
Nombre IUPAC |
5-O-(1,3-dioxoisoindol-2-yl) 2-O-ethyl 1H-indole-2,5-dicarboxylate |
InChI |
InChI=1S/C20H14N2O6/c1-2-27-20(26)16-10-12-9-11(7-8-15(12)21-16)19(25)28-22-17(23)13-5-3-4-6-14(13)18(22)24/h3-10,21H,2H2,1H3 |
Clave InChI |
MQYGWXAVCLVZSL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C(=O)ON3C(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.1]pentane-1-carbaldehyde](/img/structure/B12961064.png)
![2,3-Dimethylpyrazino[2,3-b]pyrazine](/img/structure/B12961068.png)
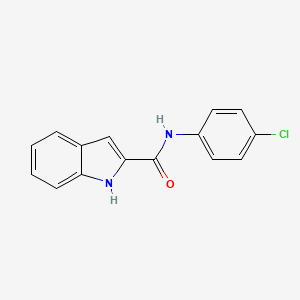
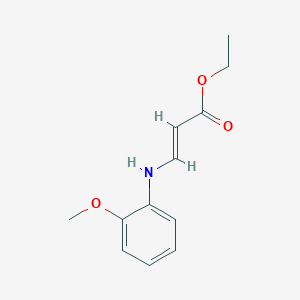

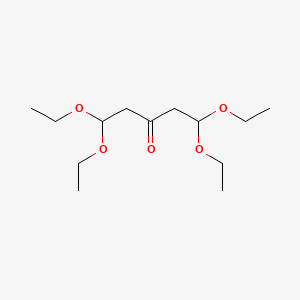
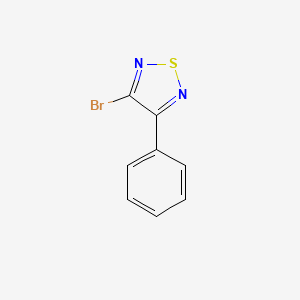
![3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B12961124.png)
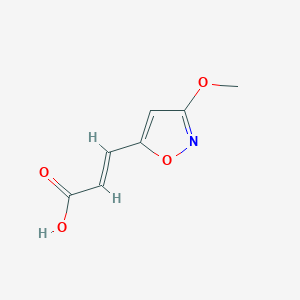
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-[3-(ethoxycarbonyl)phenyl]hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12961140.png)




